2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methoxybenzamide
Description
Properties
IUPAC Name |
2-bromo-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3S/c1-22-12-6-7-14(18)13(9-12)16(20)19-10-17(21,11-4-5-11)15-3-2-8-23-15/h2-3,6-9,11,21H,4-5,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVTXVTYZGCIQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC(C2CC2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methoxybenzamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, typically using an oxidizing agent like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, osmium tetroxide.
Reduction: LiAlH4, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Biological Properties
Research indicates that compounds similar to 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methoxybenzamide exhibit various biological activities including:
Antimicrobial Activity
Studies have shown that benzamide derivatives can possess antimicrobial properties. For instance, certain derivatives have been evaluated for their effectiveness against bacterial strains, indicating potential applications in treating infections .
Anticancer Potential
Benzamide compounds have been investigated for their anticancer properties. Some studies suggest that they may inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The structural features of 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methoxybenzamide could enhance its potency as an anticancer agent.
Enzyme Inhibition
The compound may also act as an inhibitor for various enzymes involved in disease pathways. For example, benzamide derivatives are known to inhibit certain kinases, which play crucial roles in cancer progression . This suggests that 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methoxybenzamide could be explored further for its enzyme inhibitory effects.
Case Studies
Several case studies highlight the applications of benzamide derivatives in medicinal chemistry:
- Antimicrobial Studies : A study on benzamide derivatives showed significant activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotics .
- Cancer Research : Research involving benzamide-based compounds indicated their ability to inhibit cancer cell proliferation in vitro, leading to further investigations into their mechanisms of action and potential therapeutic uses .
- Kinase Inhibition : A series of studies demonstrated that certain benzamide derivatives effectively inhibited RET kinase activity, which is crucial for certain types of cancers. This opens avenues for the development of targeted cancer therapies utilizing compounds like 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methoxybenzamide .
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved would depend on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzamide Derivatives with Varied Side Chains
Compound 1g : 2-Bromo-N-(2-(tert-butylamino)-2-oxoethyl)-5-methoxybenzamide
- Structural Differences: Replaces the cyclopropyl-hydroxy-thiophene side chain with a tert-butylamino-oxo group.
- Synthesis : Synthesized via Ugi-4CR reaction (42% yield), with a lower melting point (153–155°C) and Rf = 0.30 (50% EtOAc/petroleum ether) compared to the target compound .
Compound 5o : 2-Bromo-N-(1-(4-bromophenyl)-2-oxo-2-(phenethylamino)-ethyl)-5-methoxybenzamide
- Structural Differences: Features a 4-bromophenyl and phenethylamino substituent instead of cyclopropyl-thiophene.
- Synthesis : Prepared via procedure A (51% yield), with a higher melting point (191–192°C) and Rf = 0.48, suggesting increased rigidity or crystallinity due to the aromatic bromophenyl group .
Intermediate 30 Analog () : 4-Bromo-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
Thiophene-Containing Analogs
Compound 53 () : (R)-5-Amino-N-(1-(3-(5-((cyclopentylamino)methyl)thiophen-2-yl)phenyl)ethyl)-2-methylbenzamide
- Structural Differences: Shares the thiophen-2-yl motif but incorporates a cyclopentylamino-methyl group and aminobenzamide core.
- Characterization : Confirmed via HRMS and NMR, with detailed coupling constants (e.g., J = 7.2 Hz for aromatic protons), highlighting rigorous structural validation methods applicable to the target compound .
Compound 5 () : (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine
Key Observations
Synthetic Efficiency : Yields for benzamide derivatives vary widely (42–97.3%), influenced by side-chain complexity and reaction conditions (e.g., Ugi-4CR vs. acyl chloride coupling) .
Impact of Substituents: Thiophene vs. Phenyl: Thiophene’s lower electronegativity may reduce metabolic oxidation compared to phenyl groups . Hydroxy Group: Enhances hydrophilicity and hydrogen-bonding capacity, absent in tert-butyl or trifluoropropoxy analogs .
Characterization Standards : HRMS and NMR data are consistently used for structural confirmation, ensuring reliability across studies .
Biological Activity
2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthetic routes, and relevant case studies.
Structural Characteristics
The compound features a complex structure that includes:
- Bromine : A halogen that can influence biological activity through interactions with various biological targets.
- Cyclopropyl Group : Known for enhancing the lipophilicity and metabolic stability of compounds.
- Thiophene Ring : Often associated with diverse biological activities, including antimicrobial and anticancer effects.
- Methoxy Group : This substituent may enhance the compound's solubility and influence its pharmacokinetic properties.
The molecular formula is , with a molecular weight of 402.3 g/mol .
The biological activity of 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methoxybenzamide is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes or receptors. The bromine atom and the methoxy group likely play crucial roles in binding to active sites, leading to inhibition or modulation of enzymatic activities. The cyclopropyl and thiophene moieties contribute to the overall binding affinity and specificity, enhancing the compound's therapeutic potential.
Biological Activity Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methoxybenzamide:
- Antiproliferative Activity : Similar compounds have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives with hydroxyl and methoxy groups demonstrated selective activity against MCF-7 cells, with IC50 values ranging from 1.2 to 5.3 µM . This suggests that 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methoxybenzamide may also exhibit similar properties.
- Antioxidative Activity : Research indicates that compounds with methoxy substitutions can enhance antioxidative properties, potentially reducing oxidative stress in cells . The antioxidative capacity is crucial for preventing cellular damage and may contribute to the overall efficacy of the compound in therapeutic applications.
- Antimicrobial Activity : Compounds containing thiophene rings have been associated with antimicrobial properties. For example, derivatives exhibiting strong antibacterial activity against Gram-positive strains have been reported . This suggests that 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methoxybenzamide could also possess similar antimicrobial effects.
Case Studies
A review of relevant literature highlights several key findings regarding the biological activities of structurally similar compounds:
| Compound | Activity | IC50 (µM) | Target Cell Line |
|---|---|---|---|
| N-methyl-substituted derivatives | Antiproliferative | 3.1 | MCF-7 |
| Hydroxy-substituted derivatives | Antioxidative | Varies | Various |
| Thiophene derivatives | Antimicrobial | Varies | E. faecalis |
These studies indicate a promising profile for compounds similar to 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methoxybenzamide, warranting further investigation into its specific biological activities.
Q & A
What synthetic methodologies are recommended for preparing 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-5-methoxybenzamide, and how can reaction conditions be optimized?
Advanced Research Focus:
The synthesis involves coupling 5-bromo-2-methoxybenzoic acid derivatives with amine intermediates. Key steps include:
- Bromination and Methoxylation: Start with 5-bromo-2-methoxybenzoic acid, synthesized via alkylation of bromosalicylic acid derivatives using iodomethane and K₂CO₃ in refluxing acetone (yield optimization requires controlled stoichiometry and reaction time) .
- Amide Coupling: Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to react the acid with the cyclopropane-thiophene-hydroxyethylamine intermediate. Solvent choice (e.g., THF or DCM) impacts reaction efficiency; inert atmosphere (N₂) prevents oxidation of sensitive groups .
- Purification: Column chromatography with gradients of ethyl acetate/hexane (50–70%) resolves byproducts. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
How can spectroscopic techniques resolve structural ambiguities in this compound, particularly regarding stereochemistry and substituent positioning?
Advanced Research Focus:
- NMR Analysis:
- ¹H NMR: The thiophene proton environment (δ 6.8–7.4 ppm) and cyclopropane protons (δ 1.2–1.8 ppm) confirm regiochemistry. NOESY can clarify spatial proximity between the hydroxyl group and thiophene moiety .
- ¹³C NMR: The carbonyl signal (δ ~168 ppm) and methoxy carbon (δ ~56 ppm) validate amide formation and methoxylation .
- Mass Spectrometry: High-resolution ESI-MS (e.g., m/z 437.02 [M+H]⁺) confirms molecular weight. Fragmentation patterns distinguish between bromine isotope clusters and potential degradation products .
What in vitro assays are suitable for evaluating the antibacterial activity of this compound, particularly against biofilm-forming pathogens?
Advanced Research Focus:
- Biofilm Inhibition: Use static biofilm models (e.g., Staphylococcus aureus or Pseudomonas aeruginosa) in 96-well plates. Treat with compound concentrations (1–64 µg/mL) and quantify biomass via crystal violet staining. Compare with positive controls (e.g., ciprofloxacin) .
- Planktonic Growth Assays: Measure MIC/MBC using broth microdilution (CLSI guidelines). Note that discrepancies between biofilm and planktonic IC₅₀ values may indicate target-specific mechanisms .
How do structural modifications (e.g., replacing thiophene with other heterocycles) affect bioactivity and pharmacokinetic properties?
Advanced Research Focus:
- Heterocycle Substitution: Replace thiophene with furan or pyridine to assess electronic effects. Synthesis via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces variability in ring size and polarity .
- Pharmacokinetic Profiling: LogP values (calculated via HPLC) correlate with membrane permeability. Thiophene analogs typically show higher LogP (~3.5) than pyridine derivatives (~2.8), impacting oral bioavailability .
What computational approaches predict the compound’s binding affinity to bacterial targets like DNA gyrase or efflux pumps?
Advanced Research Focus:
- Docking Studies: Use AutoDock Vina to model interactions with S. aureus DNA gyrase (PDB: 2XCT). The bromine and methoxy groups may occupy hydrophobic pockets, while the hydroxyl group forms hydrogen bonds with Asp81 .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to evaluate electrostatic potential surfaces. Polar regions (amide, hydroxyl) enhance solubility but may reduce membrane penetration .
How can crystallographic data resolve polymorphic forms or hydrate states of this compound?
Advanced Research Focus:
- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation in ethanol/water (3:1). Space group analysis (e.g., monoclinic P2₁/c) reveals hydrogen-bonding networks between the amide and hydroxyl groups. Compare with reported analogs (e.g., Acta Cryst. E70, o822) to identify polymorphic trends .
What stability studies are critical for ensuring compound integrity during long-term storage?
Advanced Research Focus:
- Degradation Pathways: Accelerated stability testing (40°C/75% RH for 6 months) identifies hydrolysis of the amide bond or oxidation of the thiophene ring. Monitor via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
- Storage Recommendations: Lyophilized form stored at -20°C under argon minimizes degradation. Aqueous solutions (e.g., DMSO stocks) should be aliquoted to avoid freeze-thaw cycles .
How should researchers address contradictory data in the literature regarding this compound’s synthetic yields or bioactivity?
Advanced Research Focus:
- Reproducibility Checks: Validate reported protocols (e.g., reaction times, catalyst loadings) under controlled conditions. For example, LiOH-mediated hydrolysis ( ) may require precise pH control to avoid side reactions.
- Meta-Analysis: Compare bioactivity datasets using standardized metrics (e.g., normalization to positive controls). Discrepancies in MIC values often arise from variations in bacterial strains or inoculum sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
